molecular formula C17H33NO B14385430 4-(Dodecylamino)pent-3-EN-2-one CAS No. 88620-53-5

4-(Dodecylamino)pent-3-EN-2-one

Cat. No.: B14385430
CAS No.: 88620-53-5
M. Wt: 267.4 g/mol
InChI Key: BIERMXOVOUVWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dodecylamino)pent-3-EN-2-one is an organic compound characterized by the presence of a dodecylamino group attached to a pent-3-en-2-one backbone. This compound is notable for its unique structure, which combines an amine group with an enone, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dodecylamino)pent-3-EN-2-one typically involves the reaction of dodecylamine with pent-3-en-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The purification of the compound is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Dodecylamino)pent-3-EN-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the enone group to an alcohol.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

4-(Dodecylamino)pent-3-EN-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: It is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Dodecylamino)pent-3-EN-2-one involves its interaction with specific molecular targets. The enone group can participate in Michael addition reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pent-3-en-2-one: A simpler enone without the dodecylamino group.

    Dodecylamine: An amine with a long alkyl chain but without the enone group.

Uniqueness

4-(Dodecylamino)pent-3-EN-2-one is unique due to the combination of an enone and a long-chain amine in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts.

Properties

CAS No.

88620-53-5

Molecular Formula

C17H33NO

Molecular Weight

267.4 g/mol

IUPAC Name

4-(dodecylamino)pent-3-en-2-one

InChI

InChI=1S/C17H33NO/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(2)15-17(3)19/h15,18H,4-14H2,1-3H3

InChI Key

BIERMXOVOUVWGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=CC(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.